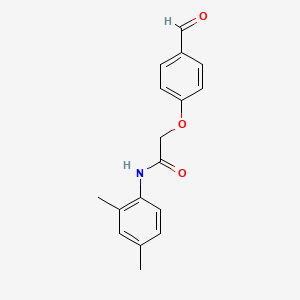

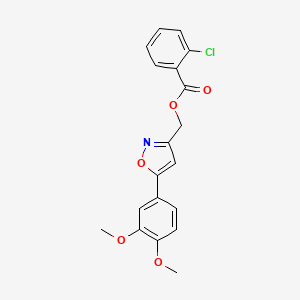

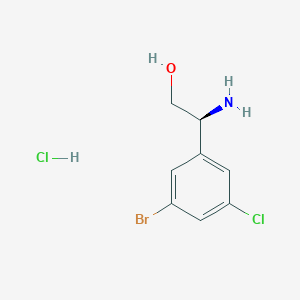

![molecular formula C16H12ClN3O4S B2964708 3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-68-9](/img/structure/B2964708.png)

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Hedgehog (Hh) Signaling Pathway

This compound has shown promising inhibition of the hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Smoothened (Smo) Receptor Inhibition

The compound’s Hh inhibitory activities are derived from their inhibition to the Smoothened (Smo) receptor . The results showed the Smo inhibitory potency of these compounds correlated well with their Hh inhibition .

Anti-Tumor Activity

Given its ability to inhibit the Hh signaling pathway, this compound could potentially be used in anti-tumor treatments . Activation of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Anti-Cancer Drug Efficacy Improvement

Recent studies have shown that activation of the Hh signaling pathway not only increases the risk of cancer patients, but also plays an important role in reducing the efficacy and tolerability of drugs . Therefore, this compound could potentially be used to improve the efficacy of anti-cancer drugs.

Synthesis of Dichlorobenzamide Derivatives

This compound could potentially be used in the synthesis of dichlorobenzamide derivatives . Dichlorobenzamide derivatives have a lot of application ranges of physical, chemical, and biological properties .

Anticonvulsive Activities

Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities . Therefore, this compound could potentially be used in the treatment of convulsive disorders.

Mécanisme D'action

Benzamides

This compound is a type of benzamide, which is a carboxamide derived from benzoic acid. Benzamides have a wide range of biological activities and are found in many drugs, including antipsychotics, gastrointestinal prokinetic agents, and analgesics .

Oxadiazoles

The compound also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Sulfonyl groups

The presence of a sulfonyl group (SO2) in the molecule could potentially enhance its water solubility, which could influence its pharmacokinetic properties .

Propriétés

IUPAC Name |

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-3-2-7-12(13)15-19-20-16(24-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSCIQJMERVPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

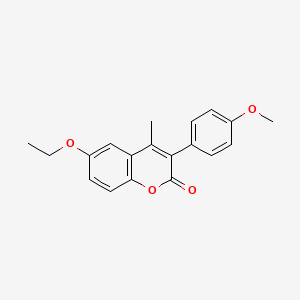

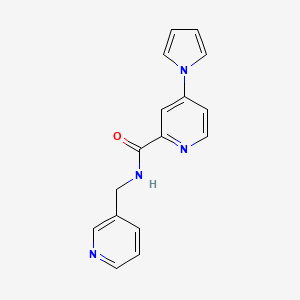

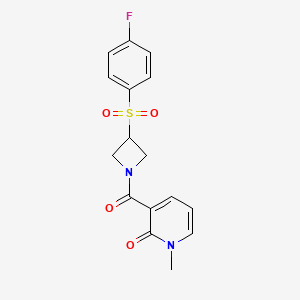

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)